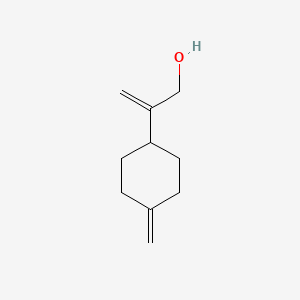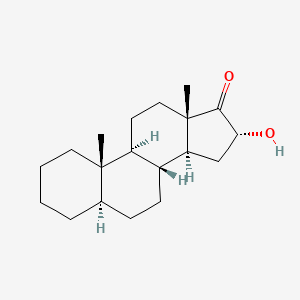
5alpha-Androstan-16alpha-ol-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-16alpha-ol-17-one: is a steroid compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development of male characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-16alpha-ol-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the reduction of androstenedione to produce 5alpha-androstan-3beta,17beta-diol, which is then further modified to introduce the 16alpha-hydroxy group. This process often requires the use of specific reagents such as lithium aluminum hydride (LiAlH4) for reduction and various protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5alpha-Androstan-16alpha-ol-17-one can undergo oxidation reactions to form ketones or other oxidized derivatives. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert ketones or other oxidized forms back to alcohols. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated steroids
Aplicaciones Científicas De Investigación
Chemistry: 5alpha-Androstan-16alpha-ol-17-one is used as a precursor in the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its role in androgen receptor signaling pathways. It helps in understanding the mechanisms of hormone action and the development of male characteristics.
Medicine: The compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also being investigated for its anabolic effects and potential use in muscle-wasting diseases.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a reference standard in analytical laboratories.
Mecanismo De Acción
5alpha-Androstan-16alpha-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development of male characteristics and other androgenic effects. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins that modulate its activity.
Comparación Con Compuestos Similares
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Uniqueness: 5alpha-Androstan-16alpha-ol-17-one is unique due to its specific structural modifications, such as the 16alpha-hydroxy group, which can influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of androgens and developing new therapeutic agents.
Propiedades
Número CAS |
25846-17-7 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,16R)-16-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19+/m1/s1 |
Clave InChI |
BHZXMBDTBMXJAX-ZLOBMTTQSA-N |
SMILES isomérico |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CC(C4=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
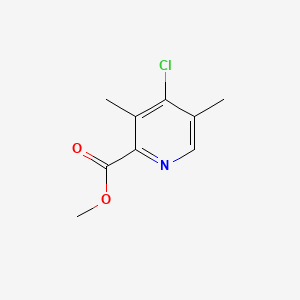
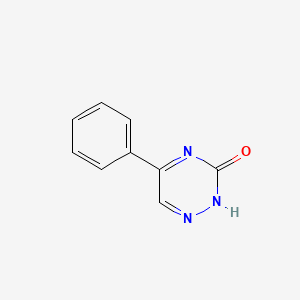
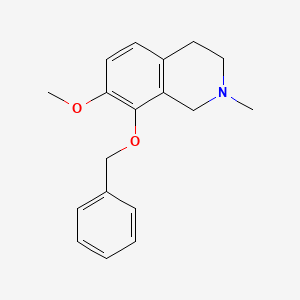
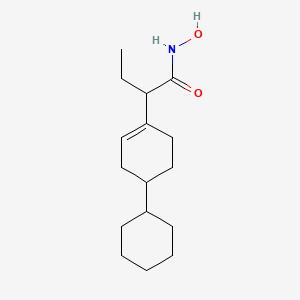
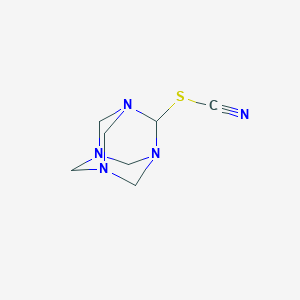
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
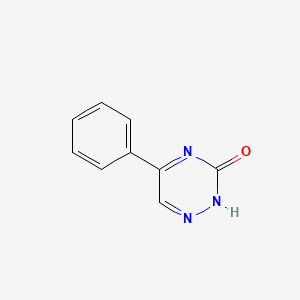
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

